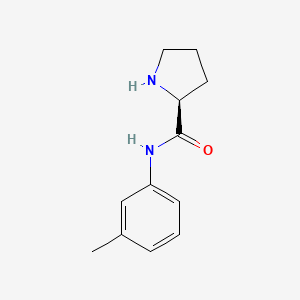
(S)-Pyrrolidine-2-carboxylic acid m-tolylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pyrrolidine-2-carboxylic acid m-tolylamide is a chiral compound featuring a pyrrolidine ring, a carboxylic acid group, and a m-tolylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidine-2-carboxylic acid m-tolylamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Attachment of m-Tolylamide Moiety: The m-tolylamide group is attached via amide bond formation, often using coupling reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-Pyrrolidine-2-carboxylic acid m-tolylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amides.
科学的研究の応用
(S)-Pyrrolidine-2-carboxylic acid m-tolylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in drug design and development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-Pyrrolidine-2-carboxylic acid m-tolylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid group but differ in their substituents.
Tolylamide derivatives: These compounds contain the tolylamide moiety but may have different core structures.
Uniqueness
(S)-Pyrrolidine-2-carboxylic acid m-tolylamide is unique due to its specific combination of the pyrrolidine ring, carboxylic acid group, and m-tolylamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
(2S)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-5-10(8-9)14-12(15)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
PTKSINOHCHYASA-NSHDSACASA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)[C@@H]2CCCN2 |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


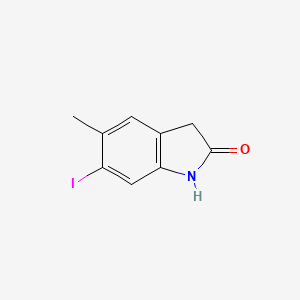
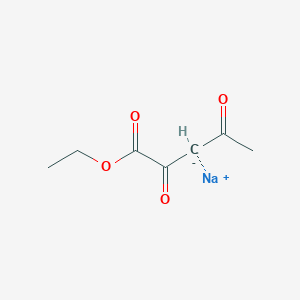
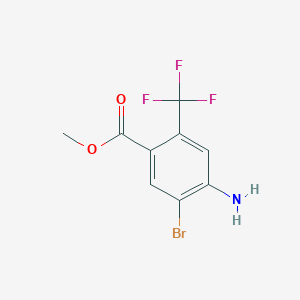


![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)

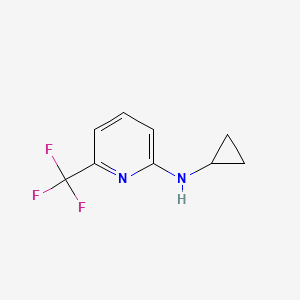
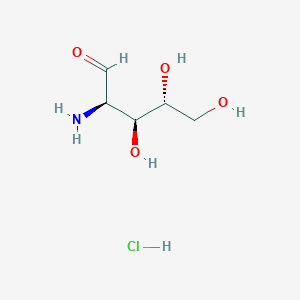
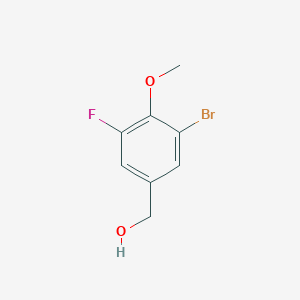
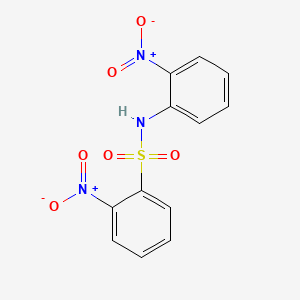
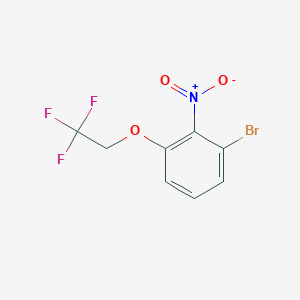
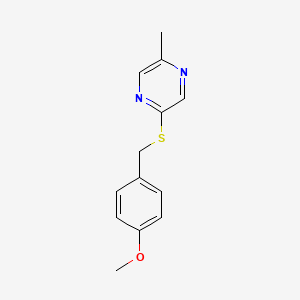
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
